molecular formula C12H11F3INO B8162120 (2-Iodo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone

(2-Iodo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8162120
M. Wt: 369.12 g/mol
InChI Key: MWDCNEWPUPLOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Iodo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone: is an organic compound that features a unique combination of iodine, trifluoromethyl, and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of (2-Iodo-5-(trifluoromethyl)phenyl)methanol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products:

    Oxidation: N-oxide derivatives of the pyrrolidine ring.

    Reduction: Deiodinated or hydrogen-substituted derivatives.

    Substitution: Compounds where the iodine atom is replaced by other functional groups like azides or nitriles.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used to study the effects of trifluoromethyl and iodine substituents on biological activity, potentially leading to the development of new drugs.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2-Iodo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the trifluoromethyl and iodine groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Uniqueness: The presence of both trifluoromethyl and pyrrolidine groups in this compound makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

[2-iodo-5-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3INO/c13-12(14,15)8-3-4-10(16)9(7-8)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDCNEWPUPLOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.